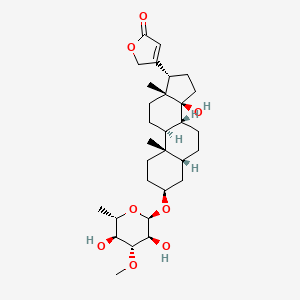amine CAS No. 1206104-97-3](/img/structure/B602880.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine is a chemical compound with the molecular formula C10H14BrNO4S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-ethoxy-N-(2-oxoethyl)benzenesulfonamide.
Reduction: Formation of 4-bromo-3-ethoxy-N-(2-aminoethyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.
4-bromo-3-ethoxybenzenesulfonamide: Similar structure but lacks the hydroxyethyl group.
Uniqueness
[(4-Bromo-3-ethoxyphenyl)sulfonyl](2-hydroxyethyl)amine is unique due to the presence of both the ethoxy and hydroxyethyl groups. These functional groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
1206104-97-3 |
|---|---|
Fórmula molecular |
C10H14BrNO4S |
Peso molecular |
324.19g/mol |
Nombre IUPAC |
4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-16-10-7-8(3-4-9(10)11)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Clave InChI |
QTEXRYRTCVHKHR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)




![1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one](/img/structure/B602807.png)





![(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B602822.png)
